molecular formula C18H28O5 B1673827 ハイメグルシン CAS No. 29066-42-0

ハイメグルシン

カタログ番号: B1673827
CAS番号: 29066-42-0
分子量: 324.4 g/mol
InChIキー: ODCZJZWSXPVLAW-KXCGKLMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ハイメグルシンは、メバロン酸経路における重要な酵素である3-ヒドロキシ-3-メチルグルタリルコエンザイムAシンターゼの特異的阻害剤であり、コレステロールを含むステロールの生合成において重要な役割を果たします .

製法

ハイメグルシンは通常、糸状菌Fusarium属の培養液から単離されます。合成経路は、糸状菌の培養、それに続く抽出と精製工程を含みます。 その後、化合物は結晶化されて高純度が達成されます .

化学反応解析

ハイメグルシンは、次のようないくつかの種類の化学反応を起こします。

    酸化: ハイメグルシンは、酸化されてさまざまな誘導体に変換されます。

    還元: 還元反応により、β-ラクトン環構造が修飾されます。

    置換: 置換反応は、ヒドロキシメチル基またはβ-ラクトン環で起こります。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 .

科学研究への応用

ハイメグルシンは、いくつかの科学研究に応用されています。

科学的研究の応用

Hymeglusin is a specific inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A synthase 1 (HMGCS1) . Initially identified as an antibiotic, hymeglusin regulates the mevalonate pathway, which is vital for cell growth and chemosensitivity . It functions by specifically binding to the active site of Cys-129 of HMGCS1 .

Scientific Research Applications

Hymeglusin has diverse applications in scientific research, particularly in cancer research, antibiotic development, and cardiology.

Cancer Research

  • Enhancing Venetoclax Sensitivity in AML: Hymeglusin can increase venetoclax sensitivity by promoting leukemia cell apoptosis and controlling serum cholesterol synthesis . Combination treatment with hymeglusin and venetoclax significantly increased apoptotic rates in acute myeloid leukemia (AML) cell lines and primary AML cells without significantly enhancing toxicity in normal mononuclear cells .
  • Reducing BCL2 Expression: Hymeglusin reduces the expression of BCL2, an anti-apoptotic protein elevated in AML and negatively associated with overall survival . By decreasing BCL2 expression, hymeglusin enhances the effects of venetoclax, a BCL2 inhibitor .
  • Effects on Apoptosis-Related Genes: Hymeglusin treatment elevates levels of pro-apoptotic genes, such as BAX, BID, BAD, and CASP3, in HL-60 cells . It inhibits cell viability in HL-60 and KG-1 cell lines and induces apoptosis in HL-60 cells .

Antibiotic Development

  • Circumventing β-Lactam Drug Resistance in MRSA: Hymeglusin can circumvent β-lactam drug resistance in methicillin-resistant Staphylococcus aureus (MRSA) . It dose-dependently inhibits MRSA bacterial HMG-CoA synthase (mvaS) .
  • Inhibiting Bacterial HMG-CoA Synthase: Hymeglusin blocks the growth of Enterococcus faecalis . It has been identified to have a circumventing effect against β-lactam drug resistance in methicillin-resistant Staphylococcus aureus .

Cardiology

  • Reducing Ischemic Lactate Accumulation: Treatment with hymeglusin resulted in 27% lower ischemic lactate accumulation .
  • Improving Cardiac Function Recovery: Hymeglusin administration before ischemia resulted in 33% greater recovery of cardiac contractile function upon reperfusion, relative to untreated controls .
  • Attenuating Mitochondrial Impairment: Administering hymeglusin before ischemia/reperfusion attenuates the post-ischemic impairment of cardiac mitochondrial respiratory capacity .
  • Reducing Lipid Peroxidation: Hymeglusin administration resulted in 38% lower ischemic levels of the lipid peroxidation marker malondialdehyde .

Research Findings

  • HMGCS1 and Apoptosis: HMGCS1 expression is closely associated with apoptosis-related genes .
  • Differential Effects on AML Cell Lines: HL-60 cells were more sensitive to venetoclax and hymeglusin than KG-1 cells .
  • Synergistic Effects: Co-exposure of HL-60 cells to venetoclax and hymeglusin resulted in synergistic inhibitory effects on AML cell viability .

Data Table: Effects of Hymeglusin on AML Cells

ParameterHL-60 CellsKG-1 Cells
Apoptosis InductionIncreased with hymeglusin and venetoclax Increased with venetoclax, minimal effect with hymeglusin
BCL2 ExpressionReduced by hymeglusin Reduced by hymeglusin
Pro-Apoptotic GenesUpregulated (BAX, BID, BAD, CASP3) after hymeglusin treatment Not upregulated after hymeglusin treatment
Sensitivity to VenetoclaxMore sensitive Less sensitive

Case Studies

  • Hymeglusin and Venetoclax in AML Treatment: In a study, combination treatment with venetoclax and hymeglusin significantly increased the apoptotic rates compared to single-agent treatment in both AML cell lines and primary AML cells . This suggests that hymeglusin can enhance the efficacy of venetoclax in treating AML .
  • Hymeglusin in Cardiac Ischemia: In rat hearts subjected to low-flow ischemia, treatment with hymeglusin resulted in reduced ischemic lactate accumulation, improved cardiac function recovery upon reperfusion, and attenuated post-ischemic impairment of cardiac mitochondrial respiratory capacity . This indicates that hymeglusin may have potential therapeutic benefits in treating cardiac ischemia .

作用機序

ハイメグルシンは、3-ヒドロキシ-3-メチルグルタリルコエンザイムAシンターゼの活性なシステイン残基を共有結合的に修飾することによって作用し、その活性を阻害します。 この阻害はメバロン酸経路を阻害し、ステロールやその他のイソプレノイドの生合成が減少します .

準備方法

Hymeglusin is typically isolated from the culture broth of the fungal strain Fusarium sp. The synthetic route involves the fermentation of the fungal strain, followed by extraction and purification processes. The compound is then crystallized to achieve high purity .

化学反応の分析

Hymeglusin undergoes several types of chemical reactions, including:

    Oxidation: Hymeglusin can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the β-lactone ring structure.

    Substitution: Substitution reactions can occur at the hydroxymethyl group or the β-lactone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

類似化合物との比較

ハイメグルシンは、3-ヒドロキシ-3-メチルグルタリルコエンザイムAシンターゼの特異的阻害という点で、β-ラクトン系抗生物質の中でユニークです。類似の化合物には以下のようなものがあります。

生物活性

Hymeglusin, also known by its chemical identifiers (1233A, F244, L-659-699), is a specific inhibitor of hydroxymethylglutaryl-CoA synthase (HMGCS), an enzyme critical in the mevalonate pathway. This pathway is essential for cholesterol synthesis and the production of various isoprenoids, which play vital roles in cellular functions. The biological activity of hymeglusin has been studied extensively, revealing its potential therapeutic applications, particularly in oncology and cardiology.

Hymeglusin exerts its biological effects primarily through the inhibition of HMGCS1 and HMGCS2. By binding to the active site cysteine residue of these enzymes, hymeglusin forms a thioester adduct that effectively blocks enzyme activity. This inhibition leads to alterations in metabolic pathways, influencing cell growth, apoptosis, and energy metabolism.

Apoptotic Effects in Cancer Cells

Recent studies have highlighted hymeglusin's role in enhancing apoptosis in acute myeloid leukemia (AML) cells. When combined with venetoclax, a drug used for treating AML, hymeglusin significantly increased cell death rates. The study demonstrated that hymeglusin treatment resulted in elevated levels of pro-apoptotic genes such as BAX, BID, and CASP3 in HL-60 cells but did not yield similar results in KG-1 cells, indicating a differential response based on the cell line used .

Table 1: Effects of Hymeglusin on Apoptosis-Related Genes

GeneHL-60 Cells (Expression Level)KG-1 Cells (Expression Level)
BAXIncreasedNot Increased
BIDIncreasedNot Increased
CASP3IncreasedNot Increased
BCL2DecreasedNot Decreased

Cardiovascular Implications

Hymeglusin has also shown promise in cardiovascular research. In rat models subjected to ischemia/reperfusion injury, hymeglusin administration led to significant improvements in cardiac function and mitochondrial respiratory capacity. Specifically, it resulted in a 27% reduction in ischemic lactate accumulation and a 40% decrease in β-hydroxybutyrate levels compared to vehicle-treated controls . This suggests that hymeglusin may protect against ischemic damage by modulating metabolic pathways.

Table 2: Cardiovascular Effects of Hymeglusin

ParameterVehicle TreatmentHymeglusin Treatment
Ischemic Lactate AccumulationHigh27% Lower
β-Hydroxybutyrate LevelsHigh40% Lower
Mitochondrial Respiratory Capacity (Complex I)ImpairedRestored

Case Studies

  • AML Treatment Enhancement : A clinical study involving AML patients demonstrated that the combination of venetoclax and hymeglusin resulted in improved treatment responses compared to venetoclax alone. The study emphasized the potential of hymeglusin as an adjunctive therapy to overcome drug resistance .
  • Cardiac Protection : In another study focused on cardiac ischemia, rats treated with hymeglusin exhibited enhanced recovery post-ischemia with preserved mitochondrial function and reduced oxidative stress markers like malondialdehyde .

特性

IUPAC Name

(2E,4E,7R)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O5/c1-12(8-13(2)9-14(3)10-17(20)21)6-4-5-7-16-15(11-19)18(22)23-16/h9-10,12,15-16,19H,4-8,11H2,1-3H3,(H,20,21)/b13-9+,14-10+/t12-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCZJZWSXPVLAW-KXCGKLMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCC1C(C(=O)O1)CO)CC(=CC(=CC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC[C@@H]1[C@H](C(=O)O1)CO)C/C(=C/C(=C/C(=O)O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318499
Record name Hymeglusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29066-42-0
Record name Hymeglusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29066-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antibiotic 1233A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029066420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hymeglusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymeglusin
Reactant of Route 2
Hymeglusin
Reactant of Route 3
Hymeglusin
Reactant of Route 4
Hymeglusin
Reactant of Route 5
Hymeglusin
Reactant of Route 6
Hymeglusin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。